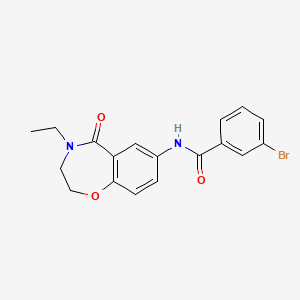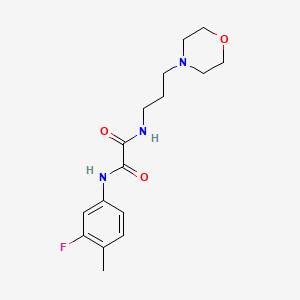
6-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile is a complex organic compound with multifaceted applications in chemistry, biology, medicine, and industry. Its unique structure, combining cinnoline and nicotinonitrile moieties, provides it with distinctive chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile typically involves multiple steps:
Formation of the 5,6,7,8-Tetrahydrocinnolin-3-yl moiety: : This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Attachment of the piperidine ring: : This often requires nucleophilic substitution reactions, where the piperidine nitrogen attacks a suitable electrophile.
Linking the cinnoline and piperidine units via a methylene bridge: : This step may involve the use of formaldehyde or other methylene-donating reagents under controlled conditions.
Incorporation of the nicotinonitrile group: : This final step can be accomplished through a coupling reaction, such as Suzuki or Heck coupling, using appropriate palladium catalysts and base.
Industrial Production Methods
Industrial production of this compound requires optimizing these synthetic routes to ensure high yield and purity. Large-scale reactions often involve continuous flow techniques and efficient purification steps such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the methylene bridge, using reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : The nicotinonitrile group can be reduced to corresponding amines under catalytic hydrogenation conditions.
Substitution: : The piperidine ring allows for various nucleophilic substitutions, which can modify the compound's properties.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-CPBA.
Reducing agents: : Hydrogen gas with Pd/C, lithium aluminum hydride.
Bases and nucleophiles: : Sodium hydride, potassium carbonate, primary amines.
Major Products Formed
Oxidation products: : Hydroxylated derivatives at the methylene bridge.
Reduction products: : Amino derivatives from the nicotinonitrile group.
Substitution products: : Modified piperidine rings with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
This compound serves as a precursor for synthesizing complex molecules and as a ligand in coordination chemistry.
Biology
It can act as an inhibitor or activator of specific biological pathways, making it useful in biochemical research.
Medicine
Research suggests potential therapeutic applications in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier.
Industry
It is used in manufacturing specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with specific molecular targets, including enzymes and receptors. Its cinnoline and nicotinonitrile groups play key roles in binding to these targets, modulating their activity and influencing various biological pathways.
Comparación Con Compuestos Similares
Compared to other cinnoline or nicotinonitrile derivatives, this compound is unique in its combined structure, offering enhanced stability and specific biological activity. Similar compounds include:
5,6,7,8-Tetrahydrocinnolin-3-yl derivatives: : Known for their anti-inflammatory properties.
Nicotinonitrile derivatives: : Widely studied for their role in medicinal chemistry.
Propiedades
IUPAC Name |
6-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c21-12-16-5-6-19(22-13-16)25-9-7-15(8-10-25)14-26-20-11-17-3-1-2-4-18(17)23-24-20/h5-6,11,13,15H,1-4,7-10,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBPMBQYGKORMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C4=NC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate](/img/structure/B2426882.png)

![4-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one](/img/structure/B2426886.png)

![4-chloro-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2426888.png)
![N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2426889.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone](/img/structure/B2426891.png)

![1-[3-(Morpholine-4-sulfonyl)phenyl]ethan-1-one](/img/structure/B2426896.png)
![7-(4-Chlorophenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2426898.png)

![2-(ethylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2426901.png)
![8-(5-chloro-2-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)
